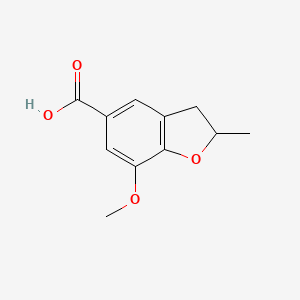![molecular formula C19H13ClF3N3S B2695416 2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine CAS No. 338407-64-0](/img/structure/B2695416.png)
2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine is a complex organic compound characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, a pyrimidine ring, and a phenylethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable thiol to introduce the methylsulfanyl group. This intermediate is then reacted with a pyrimidine derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial synthesis often employs optimized reaction conditions, including controlled temperature, pressure, and the use of automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify specific functional groups.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Modified pyridine or pyrimidine derivatives.
Substitution Products: Amino or thio-substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile
- 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine
- 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate
Uniqueness
Compared to similar compounds, 2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine is unique due to the presence of both the methylsulfanyl and phenylethenyl groups
Propiedades
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylsulfanyl]-4-[(E)-2-phenylethenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3S/c20-16-10-14(19(21,22)23)11-25-17(16)12-27-18-24-9-8-15(26-18)7-6-13-4-2-1-3-5-13/h1-11H,12H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSKGCVOEKIGHZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NC=C2)SCC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)SCC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2695335.png)


![Methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate](/img/structure/B2695340.png)
![Methyl N-[4-(bromomethyl)phenyl]carbamate](/img/structure/B2695344.png)
![1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2695345.png)


![N-({[2,3'-bipyridine]-3-yl}methyl)pyridine-3-carboxamide](/img/structure/B2695349.png)
![N-(4-butylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2695350.png)
![1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2695354.png)
![2-(4-methylphenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2695355.png)
methyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B2695356.png)
